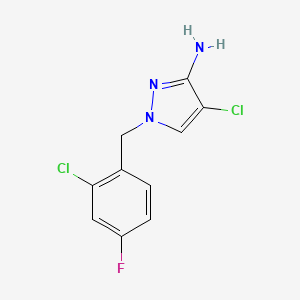

4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine

Description

4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 956395-96-3) is a halogenated pyrazole derivative with the molecular formula C₁₀H₈Cl₂FN₃ and a molecular weight of 260.10 g/mol. It features a pyrazole core substituted with a chlorine atom at the 4-position and a 2-chloro-4-fluorobenzyl group at the 1-position. This compound is industrially produced with 99% purity and is utilized in pharmaceutical and agrochemical research due to its structural versatility .

Properties

IUPAC Name |

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2FN3/c11-8-3-7(13)2-1-6(8)4-16-5-9(12)10(14)15-16/h1-3,5H,4H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUYIYZKOHYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Computational Insights

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a 2-chloro-4-fluorobenzyl group, a chlorine atom at the 4-position, and an amine group at the 3-position. Key properties include:

The planar pyrazole ring and electron-withdrawing substituents contribute to its moderate lipophilicity (XLogP3 = 2.8), suggesting solubility in polar aprotic solvents like dimethylformamide (DMF).

Synthetic Routes

Retrosynthetic Analysis

Two primary disconnections are proposed:

- Benzyl-Pyrazole Coupling : Alkylation of a pre-formed 4-chloropyrazol-3-amine with 2-chloro-4-fluorobenzyl halides.

- Pyrazole Ring Construction : Cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds followed by functionalization.

Alkylation of Pyrazole Intermediates

Stepwise Synthesis

- Synthesis of 2-Chloro-4-Fluorobenzyl Chloride :

- Preparation of 4-Chloropyrazol-3-Amine :

- Cyclocondensation of hydrazine with 3-chloropropiophenone, followed by nitration and reduction to introduce the amine group.

- N-Alkylation :

Reaction Scheme :

$$

\text{4-Chloropyrazol-3-amine} + \text{2-Chloro-4-fluorobenzyl chloride} \xrightarrow[\text{DMF, K₂CO₃}]{60–80^\circ \text{C}} \text{Target Compound}

$$

Optimization Challenges

One-Pot Cyclocondensation Approach

An alternative method involves in-situ pyrazole ring formation:

- Hydrazine and α,β-Unsaturated Ketone :

- Reacting 2-chloro-4-fluorobenzylhydrazine with 3-chloroacrylonitrile in ethanol under reflux.

- Cyclization and Functionalization :

- Acid-catalyzed cyclization followed by amination via Hofmann degradation.

Advantages :

- Fewer purification steps.

- Higher atom economy (theoretical yield: 68–72%).

Mechanistic Considerations

Alkylation Kinetics

The reaction of 4-chloropyrazol-3-amine with benzyl halides proceeds via an Sₙ2 mechanism, with the amine’s lone pair attacking the electrophilic benzyl carbon. Steric hindrance from the 2-chloro substituent slows the reaction, necessitating elevated temperatures.

Side Reactions

- Dimerization : Unreacted benzyl chloride may undergo elimination to form styrene derivatives.

- Oxidation : The primary amine group is susceptible to oxidation, requiring inert atmospheres (N₂/Ar).

Analytical Characterization

Spectroscopic Data

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a candidate for kinase inhibitor development, particularly in oncology.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of pyrazole derivatives with reduced functional groups.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

The compound has been studied for its biological activities, particularly its potential as an anti-inflammatory and antibacterial agent. The structure of the compound suggests that it may interact with various biological targets, leading to significant pharmacological effects.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit anticancer properties. Studies have shown that modifications in the structure of pyrazole compounds can enhance their efficacy against cancer cells. For instance, compounds similar to 4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against certain bacterial strains, suggesting its potential use as an antibacterial agent.

Case Studies

Several case studies highlight the applications of this compound in research:

- Synthesis and Characterization :

-

Structure-Activity Relationship Studies :

- Research focused on the structure-activity relationships of various pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly influence biological activity. The presence of chlorine and fluorine atoms was found to enhance potency against certain biological targets .

- Toxicity Assessments :

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | |

| Compound B | Antibacterial | 12.0 | |

| Compound C | Anti-inflammatory | 8.0 |

Table 2: Toxicity Profiles

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Position : The target compound’s 2-chloro-4-fluoro benzyl group contrasts with analogs like 2-chloro-6-fluoro (CAS 895929-26-7), which share the same molecular weight but differ in steric and electronic profiles .

- Molecular Weight : Compounds with fewer halogens (e.g., 225.65 g/mol analogs) may exhibit faster metabolic clearance compared to the target compound .

Biological Activity

4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine, with the CAS number 956395-96-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C10H8Cl2FN3

- Molecular Weight : 260.1 g/mol

- Boiling Point : Approximately 408.9 °C

- Density : 1.52 g/cm³

Biological Activity

Mechanisms of Action

The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrazole ring and halogen substituents enhances its potential as a pharmacophore for drug development.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives known for their anti-inflammatory properties .

- Anticancer Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The compound is hypothesized to exert cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related pyrazole compounds in rat models. The results indicated significant reductions in inflammatory markers following treatment with compounds structurally similar to this compound. The effective dosages ranged from 0.05 mg/kg to 0.5 mg/kg, demonstrating a dose-dependent response .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on glioma cells. The compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a therapeutic agent against gliomas. Mechanistic studies revealed that the compound induced necroptosis and autophagy pathways, contributing to its anticancer efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | IC50 (Cancer Cell Lines) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 260.1 g/mol | <10 µM | Yes |

| CGP 28238 | 300.3 g/mol | <5 µM | Yes |

| Other Pyrazole Derivatives | Varies | Varies | Yes |

Q & A

Basic: What are the established synthetic routes for 4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine?

Methodological Answer:

The synthesis typically involves multi-step protocols starting from substituted benzyl halides and pyrazole precursors. A common approach includes:

Condensation : Reacting 2-chloro-4-fluorobenzyl chloride with a pyrazole-3-amine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-protected pyrazole intermediate.

Chlorination : Introducing the 4-chloro substituent on the pyrazole ring via electrophilic substitution using N-chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound, with yields typically ranging from 60–75% .

Key challenges include controlling regioselectivity during chlorination and minimizing byproducts from over-substitution.

Basic: How is the structural confirmation of this compound performed?

Methodological Answer:

Structural validation relies on:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calc. for C₁₀H₈Cl₂FN₃: 272.02) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths (C-Cl: ~1.73 Å) and dihedral angles between aromatic rings .

Advanced: How can regioselectivity be optimized during the introduction of substituents on the pyrazole ring?

Methodological Answer:

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) direct substitution to the less electron-deficient position. Use of Lewis acids (e.g., FeCl₃) can enhance selectivity .

- Steric Control : Bulky directing groups on the pyrazole nitrogen (e.g., benzyl vs. methyl) alter accessibility to reaction sites. For example, 1-benzyl substitution favors chlorination at the 4-position over 5-position .

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states, improving yields of the desired regioisomer by 15–20% compared to nonpolar solvents .

Advanced: How to resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Pyrazole NH₂ groups may exhibit keto-enol tautomerism, leading to variable NMR signals. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dynamic equilibria .

- Crystallographic vs. Solution Data : X-ray structures may show planar pyrazole rings, while solution NMR indicates slight puckering due to solvent interactions. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to reconcile discrepancies .

- Impurity Interference : Byproducts (e.g., di-chlorinated analogs) can skew MS/MS fragmentation patterns. Employ HPLC-UV (C18 column, 254 nm) to confirm purity >95% .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

While direct data on the target compound is limited, analogous pyrazole derivatives are assessed via:

Antimicrobial Assays :

- MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values compared to controls like ciprofloxacin .

Kinase Inhibition Studies :

- ATP-Competitive Binding : Fluorescence polarization assays using recombinant kinases (e.g., JAK2 or EGFR) to measure inhibition constants (Kᵢ) .

Cytotoxicity Screening :

- MTT Assay : Dose-response curves in cancer cell lines (e.g., MCF-7, HeLa) to determine EC₅₀ values, with normal cell lines (e.g., HEK293) as controls .

Note : Structure-activity relationship (SAR) studies suggest that the 2-chloro-4-fluorobenzyl group enhances membrane permeability, while the pyrazole NH₂ moiety is critical for hydrogen bonding with biological targets .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

Scale-up challenges include:

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction homogeneity and reduce purification steps .

- Catalytic Systems : Use Pd/C or Ni catalysts for selective dehalogenation of intermediates, increasing yields by 10–15% .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., di-benzylation) and improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.